CAY10680

Overview

Description

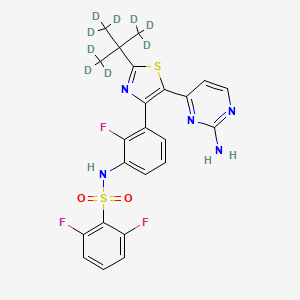

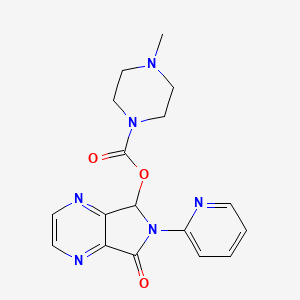

CAY10680 is a benzothiazinone compound known for its dual inhibitory action on monoamine oxidase B and adenosine A2A receptors. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders such as Parkinson’s disease .

Mechanism of Action

Target of Action

N-(4-oxo-3,1-benzothiazin-2-yl)-4-phenylbutanamide, also known as CAY10680, is a dual inhibitor that selectively targets both Monoamine Oxidase B (MAO-B) and Adenosine A2A receptors . These targets play significant roles in the nervous system and are associated with neurodegenerative disorders .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It inhibits MAO-B activity with an IC50 value of 34.9 nM and adenosine A2A receptors with a Ki value of 39.5 nM . This selective inhibition results in changes in the biochemical pathways associated with these targets .

Biochemical Pathways

The inhibition of MAO-B by this compound affects the catabolism of dopamine, a neurotransmitter involved in reward and pleasure systems . On the other hand, the inhibition of adenosine A2A receptors has been shown to enhance dopamine D2 receptor function . This dual inhibition can lead to changes in the biochemical pathways associated with dopamine signaling .

Pharmacokinetics

The compound’s solubility in dmf and dmso suggests that it may have good bioavailability .

Result of Action

The result of this compound’s action is the modulation of dopamine signaling in the central nervous system. By inhibiting MAO-B and adenosine A2A receptors, this compound can potentially enhance dopamine signaling . This has implications for the treatment of neurodegenerative disorders such as Parkinson’s disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as suggested by its storage conditions . Additionally, the compound’s action may be influenced by the presence of other substances in the environment, such as other drugs or chemicals .

Biochemical Analysis

Biochemical Properties

CAY10680 interacts with various enzymes and proteins within biochemical reactions. It selectively inhibits both MAO-B activity and adenosine A2A receptors . The inhibition of MAO-B activity prevents the breakdown of dopamine, a neurotransmitter that plays a significant role in reward and movement regulation . On the other hand, the inhibition of adenosine A2A receptors enhances dopamine D2 receptor function . These interactions highlight the role of this compound in modulating dopamine-related biochemical reactions.

Cellular Effects

This compound influences various cellular processes. It has been shown to abolish cAMP accumulation in CHO cells transfected with adenosine A2A receptors This suggests that this compound can influence cell signaling pathways and potentially impact gene expression and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with MAO-B and adenosine A2A receptors . By inhibiting MAO-B, this compound prevents the breakdown of dopamine, thereby increasing its availability . Additionally, by inhibiting adenosine A2A receptors, this compound enhances the function of dopamine D2 receptors . These actions at the molecular level contribute to the overall effects of this compound.

Temporal Effects in Laboratory Settings

It is recommended that stock solutions of this compound, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month . This suggests that this compound may have certain stability and degradation characteristics that could influence its long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Given its inhibitory effects on MAO-B, it is likely that this compound plays a role in the metabolic pathways related to dopamine catabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10680 involves the formation of a benzothiazinone core structure The process typically starts with the reaction of 2-aminobenzenethiol with an appropriate acyl chloride to form the benzothiazinone ringThe reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

CAY10680 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the benzothiazinone ring.

Scientific Research Applications

CAY10680 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study dual inhibition mechanisms.

Biology: Investigated for its effects on cellular signaling pathways involving adenosine A2A receptors.

Industry: Utilized in the development of new pharmacological agents targeting neurodegenerative disorders.

Comparison with Similar Compounds

Similar Compounds

Selegiline: A selective monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.

Istradefylline: An adenosine A2A receptor antagonist also used in Parkinson’s disease treatment.

Uniqueness

CAY10680 is unique in its dual inhibitory action on both monoamine oxidase B and adenosine A2A receptors, whereas compounds like selegiline and istradefylline target only one of these pathways. This dual action potentially offers a more comprehensive approach to managing neurodegenerative disorders by simultaneously enhancing dopamine levels and receptor function .

Properties

IUPAC Name |

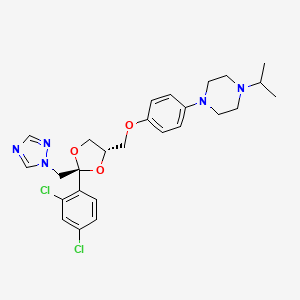

N-(4-oxo-3,1-benzothiazin-2-yl)-4-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c21-16(12-6-9-13-7-2-1-3-8-13)20-18-19-15-11-5-4-10-14(15)17(22)23-18/h1-5,7-8,10-11H,6,9,12H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBOZLGNPMVERZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=NC3=CC=CC=C3C(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid](/img/structure/B590876.png)